Chemical properties of 6-Chloro-2,3-difluorobenzenesulfonamide
Chemical properties of 6-Chloro-2,3-difluorobenzenesulfonamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Chloro-2,3-difluorobenzenesulfonamide
Executive Summary: This document provides a comprehensive technical overview of 6-Chloro-2,3-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and materials science. While specific data for this compound is not widely published, this guide extrapolates its properties, synthesis, and reactivity from its immediate precursor, 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride, and the well-established chemistry of related sulfonamides. We present a detailed synthetic protocol, an analysis of its probable spectroscopic characteristics, a discussion of its reactivity, and an overview of its potential applications, particularly in drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this versatile chemical entity.
Introduction: A Multifaceted Building Block
6-Chloro-2,3-difluorobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone in pharmaceutical development renowned for a wide array of biological activities.[1] The unique substitution pattern on the aromatic ring—a chlorine atom and two adjacent fluorine atoms—imparts distinct electronic properties that can significantly influence the molecule's physicochemical characteristics, such as acidity, lipophilicity, and metabolic stability.
The sulfonamide functional group itself is a critical pharmacophore, known to interact with various biological targets, often acting as a zinc-binding group in metalloenzymes.[1] The presence of fluorine atoms can further enhance binding affinity to target proteins and improve pharmacokinetic profiles.[2] Consequently, 6-Chloro-2,3-difluorobenzenesulfonamide represents a valuable and highly functionalized scaffold for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
| Property | Value / Expected Value | Source / Method |
| Molecular Formula | C₆H₄ClF₂NO₂S | Calculated |
| Molecular Weight | 227.62 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Melting Point | Requires experimental determination | - |
| Boiling Point | Requires experimental determination | - |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone) | Analogy |
| pKa (Sulfonamide N-H) | Estimated 9-10 | Analogy[2] |
Predicted Spectroscopic Signatures
The structural features of 6-Chloro-2,3-difluorobenzenesulfonamide give rise to predictable spectroscopic fingerprints essential for its characterization.
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¹H NMR: The spectrum is expected to be relatively simple.
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A broad singlet between 7.0-8.0 ppm corresponding to the two protons of the sulfonamide (-SO₂NH₂). The chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.
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Two aromatic protons will appear as complex multiplets in the range of 7.5-8.2 ppm, showing coupling to each other and to the adjacent fluorine atoms.
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¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C-2, C-3) will appear as doublets due to ¹³C-¹⁹F coupling. The carbon attached to the sulfonyl group (C-1) and the carbon bonded to chlorine (C-6) will also be clearly identifiable in the 120-150 ppm region.
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¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets or doublet of doublets due to coupling with each other and adjacent aromatic protons.
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Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the sulfonamide group.
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Two distinct N-H stretching bands around 3350 and 3250 cm⁻¹.[3]
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Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found near 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[3]
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C-F stretching vibrations in the 1400-1000 cm⁻¹ region.[4]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Synthesis and Reactivity
The most direct and logical pathway to 6-Chloro-2,3-difluorobenzenesulfonamide is through the reaction of its corresponding sulfonyl chloride with an ammonia source.
Experimental Protocol: Synthesis from 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride
This protocol details the nucleophilic substitution reaction at the sulfonyl sulfur center. The precursor, 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride (CAS No. 1208078-24-3), is commercially available.[5]
Causality and Rationale:
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Reagents: 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride is the electrophile. Aqueous ammonia provides the nucleophile (NH₃) and also acts as the base to neutralize the HCl byproduct.
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Solvent: A solvent like Dioxane or THF is used to ensure miscibility between the organic sulfonyl chloride and the aqueous ammonia.
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Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
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Work-up: The product is isolated by precipitation upon addition to water, leveraging its lower solubility in aqueous media compared to the salt byproduct (NH₄Cl).
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2,3-difluorobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as 1,4-Dioxane or THF (approx. 3-5 mL per mmol of sulfonyl chloride).
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
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Nucleophile Addition: Slowly add concentrated aqueous ammonia (Ammonium Hydroxide, 28-30%, ~5-10 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexane. The product should have a lower Rf value than the starting sulfonyl chloride.
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Isolation: Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold water. A white precipitate of 6-Chloro-2,3-difluorobenzenesulfonamide should form.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium chloride, followed by a small amount of cold hexane to aid in drying.
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Drying and Characterization: Dry the purified solid under vacuum. The final product should be characterized by NMR, IR, and MS to confirm its identity and purity. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water).
Caption: Synthetic workflow for 6-Chloro-2,3-difluorobenzenesulfonamide.
Chemical Reactivity
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Acidity of N-H Protons: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a suitable base. This allows for N-alkylation or N-arylation reactions to generate a library of substituted sulfonamides.
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Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the sulfonyl group. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the electron-withdrawing groups, should a suitable leaving group be present.
Potential Applications in Research and Development
The true value of 6-Chloro-2,3-difluorobenzenesulfonamide lies in its potential as a versatile intermediate in drug discovery.
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Medicinal Chemistry Scaffold: Sulfonamides are a privileged scaffold in medicinal chemistry. Derivatives of benzenesulfonamide have been investigated as therapeutic agents for a variety of conditions.[6] This specific molecule provides a unique substitution pattern that can be exploited to fine-tune the biological activity and pharmacokinetic properties of a lead compound. For example, fluorinated benzenesulfonamides have shown high affinity and selectivity as inhibitors of carbonic anhydrase isozymes associated with cancer.[2]
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Precursor for Complex Molecules: The primary sulfonamide group can be further functionalized or used as a directing group in subsequent synthetic transformations, making it a key starting point for more complex molecular architectures.[7]
Caption: Core structure and its potential research applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-2,3-difluorobenzenesulfonamide is not available, a hazard assessment can be made based on its functional groups and data from closely related compounds like 6-Chloro-2,3-difluorobenzoyl chloride and other fluorinated benzenesulfonamides.[8]
-
GHS Hazard Classification (Predicted):
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[9]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.
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Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
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Precautionary Statements & Handling:
-
Prevention: Handle only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong bases and oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
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Conclusion
6-Chloro-2,3-difluorobenzenesulfonamide is a chemical intermediate of significant interest, primarily due to the convergence of the pharmacologically important sulfonamide group with a uniquely halogenated aromatic ring. While direct experimental data is sparse, its chemical properties, spectroscopic signatures, and reactivity can be reliably predicted. The straightforward synthesis from its corresponding sulfonyl chloride makes it an accessible building block for research endeavors. Its potential applications, particularly as a scaffold for novel therapeutic agents, warrant further investigation and position it as a valuable tool for synthetic and medicinal chemists.
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